

Berubicin Hydrochloride: Application Notes and Protocols for Clinical Research

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Compound of Interest

Compound Name: *Berubicin Hydrochloride*

Cat. No.: *B1684227*

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These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for **Berubicin Hydrochloride**, a novel anthracycline derivative being investigated in clinical trials for the treatment of glioblastoma multiforme (GBM) and other central nervous system (CNS) cancers. **Berubicin Hydrochloride** is designed to cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.

Dosing and Administration in Clinical Trials

Berubicin Hydrochloride is administered intravenously. The dosing regimen has been evaluated in Phase 1 and Phase 2 clinical trials, with variations based on the patient population (adult vs. pediatric) and the trial phase.

Table 1: Summary of Berubicin Hydrochloride Dosing Regimens in Clinical Trials

| Clinical Trial Phase | Patient Population | Dose Level | Dosing Schedule | Infusion Duration | Cycle Length | Route of Administration |
|-----------------------|--|---|-----------------------------------|-------------------|--------------|-------------------------|
| Phase 1 (NCT00526812) | Adults with recurrent or refractory GBM or other primary brain cancers | Dose escalation from 1.2 mg/m ² to 9.6 mg/m ² | Once daily for 3 consecutive days | 2 hours | 21 days | Intravenous |
| Phase 2 (NCT04762069) | Adults with recurrent GBM after first-line therapy failure | 7.1 mg/m ² (as free base) | Once daily for 3 consecutive days | 2 hours | 21 days | Intravenous |
| Phase 1 (NCT05082493) | Pediatric patients with progressive, refractory, or recurrent high-grade gliomas (HGG) | Starting dose of 1.20 mg/m ² (dose escalation) | Once daily for 3 consecutive days | 1 hour | 21 days | Intravenous |

Maximum Tolerated Dose and Dose-Limiting Toxicities

In a Phase 1 dose-escalation trial (NCT00526812), the maximum tolerated dose (MTD) for **Berubicin Hydrochloride** was identified as 7.5 mg/m² per day.^[1] The most common dose-limiting toxicity (DLT) observed was myelosuppression, specifically neutropenia.^[1]

Experimental Protocols

The following are representative protocols for the preparation and administration of **Berubicin Hydrochloride**, as well as for key pharmacodynamic and pharmacokinetic assays. These are based on information from clinical trial descriptions and standard laboratory procedures for anthracyclines.

Protocol 1: Preparation and Administration of Berubicin Hydrochloride for Intravenous Infusion

Objective: To provide a standardized procedure for the reconstitution and dilution of **Berubicin Hydrochloride** for intravenous administration in a clinical trial setting.

Materials:

- **Berubicin Hydrochloride** for Injection, lyophilized powder in a sterile vial
- Sterile Water for Injection, USP
- 0.9% Sodium Chloride Injection, USP (or 5% Dextrose Injection, USP)
- Sterile syringes and needles
- Intravenous infusion bags (e.g., PVC-free or polyolefin)
- Personal Protective Equipment (PPE): gloves, gown, and eye protection

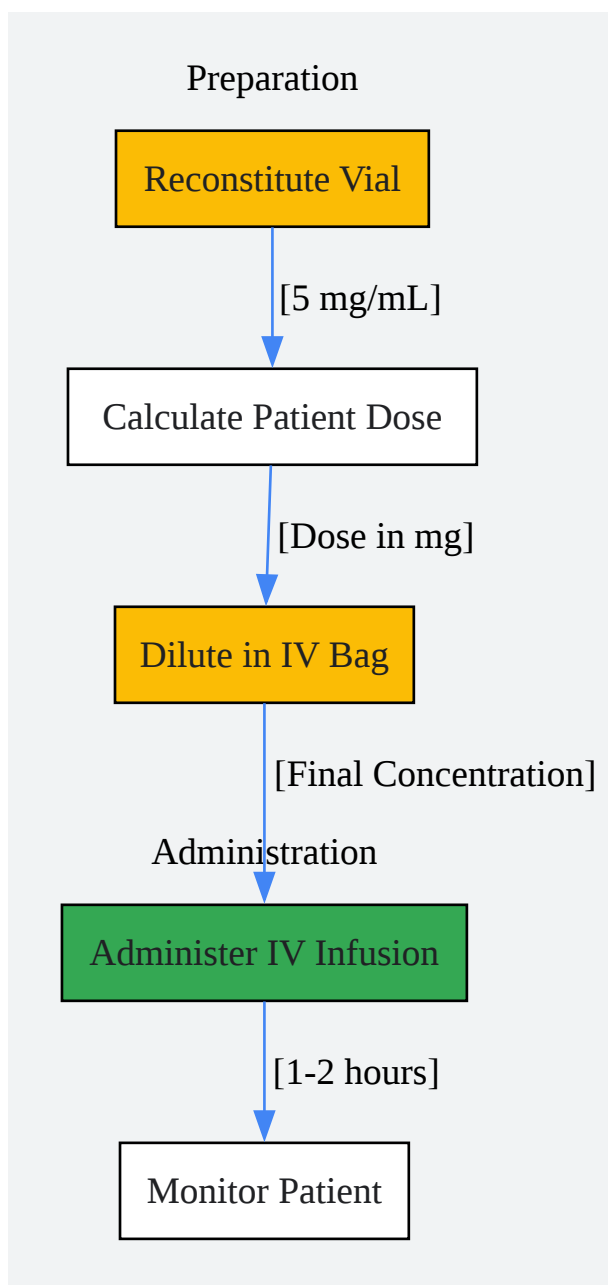
Procedure:

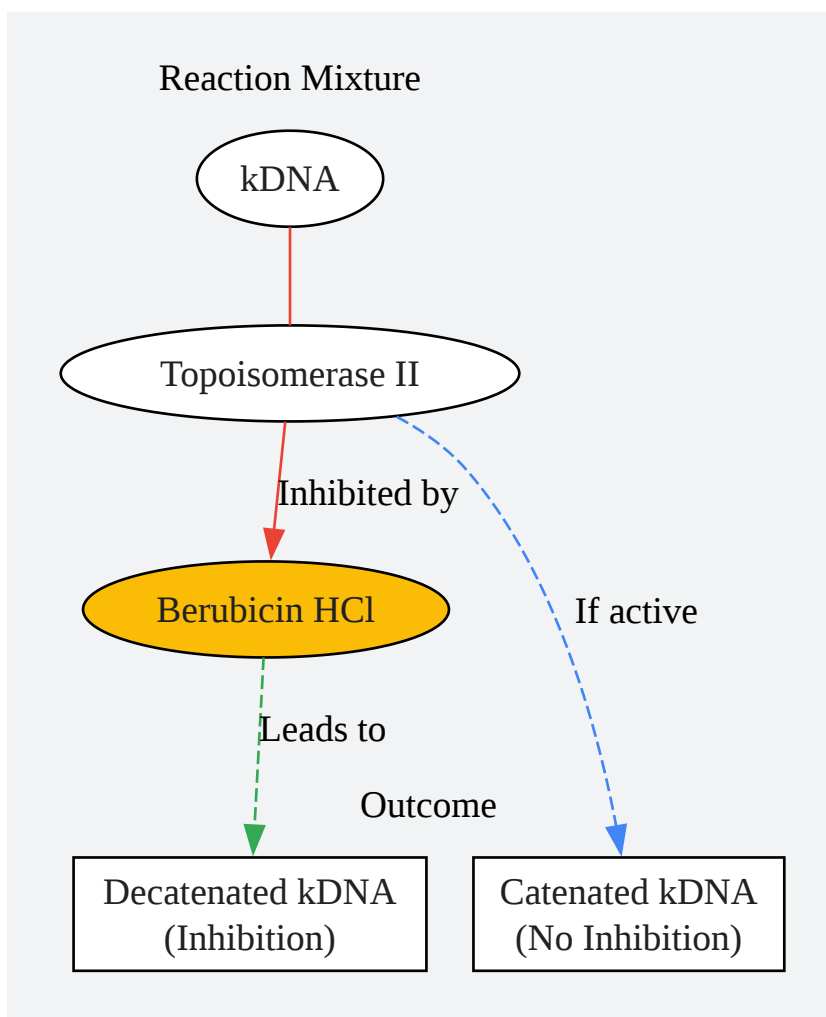
- Reconstitution:
 - Aseptically reconstitute the **Berubicin Hydrochloride** vial with the appropriate volume of Sterile Water for Injection to achieve a specific concentration (e.g., 5 mg/mL). The exact volume will be specified in the clinical trial protocol.
 - Gently swirl the vial to dissolve the lyophilized powder completely. Avoid vigorous shaking to prevent foaming.

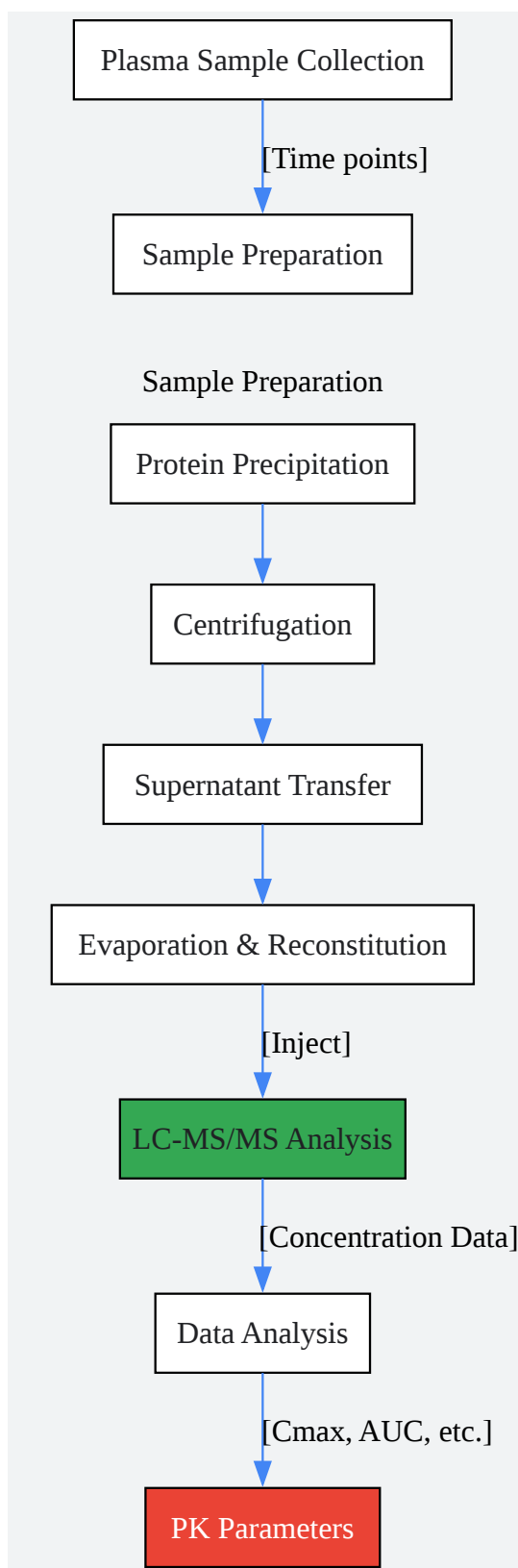
- Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear.
- Dilution:
 - Calculate the patient-specific dose based on their body surface area (BSA) in m².
 - Aseptically withdraw the calculated volume of the reconstituted **Berubicin Hydrochloride** solution.
 - Add the withdrawn solution to an intravenous infusion bag containing a specified volume of 0.9% Sodium Chloride Injection or 5% Dextrose Injection (e.g., 250 mL or 500 mL) to achieve the final desired concentration for infusion.
 - Gently mix the contents of the infusion bag.
- Administration:
 - Administer the diluted **Berubicin Hydrochloride** solution intravenously over the specified duration (e.g., 1 or 2 hours) as per the clinical trial protocol.[\[2\]](#)
 - Use a dedicated intravenous line for the infusion.
 - Monitor the patient for any signs of infusion-related reactions.

Stability: The stability of the reconstituted and diluted solutions should be determined and adhered to as specified in the investigator's brochure or pharmacy manual for the specific clinical trial.

Diagram 1: Berubicin Hydrochloride IV Infusion Workflow







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References

- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
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